molecular formula C17H26O3 B13862370 9-Hydroxydecanoic Acid Benzyl Ester

9-Hydroxydecanoic Acid Benzyl Ester

Cat. No.: B13862370
M. Wt: 278.4 g/mol
InChI Key: GNSINTNTMXJNKN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Hydroxydecanoic Acid Benzyl Ester typically involves the esterification of 9-hydroxydecanoic acid with benzyl alcohol. One common method is the Fischer esterification , which involves heating the carboxylic acid (9-hydroxydecanoic acid) with benzyl alcohol in the presence of an acid catalyst such as sulfuric acid . The reaction can be represented as follows:

9-Hydroxydecanoic Acid+Benzyl AlcoholH2SO49-Hydroxydecanoic Acid Benzyl Ester+H2O\text{9-Hydroxydecanoic Acid} + \text{Benzyl Alcohol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{H}_2\text{O} 9-Hydroxydecanoic Acid+Benzyl AlcoholH2​SO4​​9-Hydroxydecanoic Acid Benzyl Ester+H2​O

Industrial Production Methods

In industrial settings, the production of benzyl esters can be achieved through various methods, including transesterification and direct esterification . Transesterification involves the reaction of an ester with an alcohol, while direct esterification involves the reaction of a carboxylic acid with an alcohol in the presence of a catalyst .

Chemical Reactions Analysis

Types of Reactions

9-Hydroxydecanoic Acid Benzyl Ester can undergo several types of chemical reactions, including:

Common Reagents and Conditions

    Acidic Hydrolysis: Hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) in water.

    Basic Hydrolysis: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in water.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO₄) in water.

Major Products Formed

    Hydrolysis: 9-Hydroxydecanoic acid and benzyl alcohol.

    Reduction: 9-Hydroxydecanoic alcohol.

    Oxidation: 9-Oxodecanoic acid.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-Hydroxydecanoic Acid Benzyl Ester is unique due to its specific ester linkage, which imparts distinct chemical and biological properties. The benzyl group can enhance the compound’s lipophilicity, making it more suitable for certain applications compared to its parent compound.

Properties

Molecular Formula

C17H26O3

Molecular Weight

278.4 g/mol

IUPAC Name

benzyl 9-hydroxydecanoate

InChI

InChI=1S/C17H26O3/c1-15(18)10-6-3-2-4-9-13-17(19)20-14-16-11-7-5-8-12-16/h5,7-8,11-12,15,18H,2-4,6,9-10,13-14H2,1H3

InChI Key

GNSINTNTMXJNKN-UHFFFAOYSA-N

Canonical SMILES

CC(CCCCCCCC(=O)OCC1=CC=CC=C1)O

Origin of Product

United States

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